1,2-Epoxytetradecane

Catalog No.
S1896281
CAS No.
3234-28-4
M.F
C14H28O
M. Wt
212.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxytetradecane

CAS Number

3234-28-4

Product Name

1,2-Epoxytetradecane

IUPAC Name

2-dodecyloxirane

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3

InChI Key

IOHJQSFEAYDZGF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1CO1

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Canonical SMILES

CCCCCCCCCCCCC1CO1

Here are some areas of scientific research where 1,2-Epoxytetradecane finds application:

  • Study of Enzymatic Reactions

    Researchers utilize 1,2-Epoxytetradecane as a substrate to investigate enzymatic epoxidation reactions. These reactions involve enzymes that introduce epoxide groups into molecules. By studying how enzymes interact with 1,2-Epoxytetradecane, scientists can gain insights into the mechanisms of these reactions and the enzymes themselves [].

  • Synthesis of Chiral Building Blocks

    1,2-Epoxytetradecane, particularly its chiral form (R)-(+)-1,2-Epoxytetradecane, serves as a valuable building block in organic synthesis. Chiral molecules exist in mirror-image forms, and (R)-(+)-1,2-Epoxytetradecane can be incorporated into other molecules to create new chiral compounds with specific properties [].

  • Drug Discovery and Enzyme Mechanism Studies

    Scientific research explores the potential of 1,2-Epoxytetradecane as a starting material for developing new drugs. Additionally, its reactivity allows researchers to probe the mechanisms of action of certain enzymes, particularly those involved in metabolizing foreign chemicals in the body [].

1,2-Epoxytetradecane is a synthetic compound with the formula C14H28O. It exists as a clear, colorless liquid with an ether-like odor [].


Molecular Structure Analysis

The key feature of 1,2-Epoxytetradecane is its molecular structure. It consists of a 14-carbon chain (tetradecane) with an epoxide group (a three-membered ring containing an oxygen atom) attached between the first and second carbon atoms (1,2-). This epoxide ring is highly reactive due to the strain within the three-membered ring [].


Chemical Reactions Analysis

  • Synthesis

  • Reactions

    The epoxide group in 1.2-Epoxytetradecane undergoes ring-opening reactions in the presence of nucleophiles (compounds with electron-donating groups). This can lead to the formation of various branched alcohols depending on the attacking nucleophile [].

For example, the reaction with water (a nucleophile) in acidic conditions would lead to the formation of a diol (a molecule with two hydroxyl groups) as shown:

C14H28O (1,2-Epoxytetradecane) + H2O -> C14H30O2 (Diol) [balanced equation]


Physical And Chemical Properties Analysis

  • Melting Point: Below 20°C (68°F) [].
  • Boiling Point: 95-96 °C (203-205 °F) at 0.4 mmHg [].
  • Density: 0.847 g/mL at 25°C []. (Less dense than water)
  • Solubility: Less than 1 mg/mL in water at 20°C (68°F) [].
  • Flash Point: Above 115°C (235°F) [].

Currently, there is no scientific research readily available on a specific mechanism of action for 1,2-Epoxytetradecane in biological systems. Its potential application might lie in its reactivity with other molecules due to the epoxide group.

  • Reactivity: 1,2-Epoxytetradecane is incompatible with strong acids, bases, and oxidizing agents []. These can cause violent polymerization reactions.
  • Limited Data: Extensive data on specific hazards associated with 1,2-Epoxytetradecane is limited. However, as a general rule for epoxides, they can be irritating to the skin and eyes, and prolonged exposure might be harmful [].

Physical Description

1,2-epoxytetradecane is a clear colorless mobile liquid with an ether-like odor. (NTP, 1992)
Liquid

XLogP3

6.3

Boiling Point

203 to 205 °F at 0.4 mm Hg (NTP, 1992)

Flash Point

greater than 235 °F (NTP, 1992)

Density

0.847 (NTP, 1992)

Melting Point

less than 68 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 152 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 152 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 147 of 152 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (40.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (37.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (59.18%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (59.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3234-28-4

General Manufacturing Information

Mining (except oil and gas) and support activities
Oxirane, 2-dodecyl-: ACTIVE

Dates

Modify: 2023-08-16

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